molecular formula C14H13N5O B10939258 N-(3,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10939258
M. Wt: 267.29 g/mol
InChI Key: SVZSJZMKVINWPT-UHFFFAOYSA-N
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Description

N~2~-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a carboxamide group attached to the second position of the triazole ring and a 3,4-dimethylphenyl group attached to the nitrogen atom at the second position of the pyrimidine ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be advantageous due to their efficiency and reduced environmental impact. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

N~2~-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

N~2~-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives:

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a triazole ring.

    Triazolo[1,5-c]pyrimidine: Another structural variant with different biological activities.

    Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.

The unique combination of the triazole and pyrimidine rings, along with the specific substituents, imparts distinct chemical and biological properties to N2-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H13N5O/c1-9-4-5-11(8-10(9)2)16-13(20)12-17-14-15-6-3-7-19(14)18-12/h3-8H,1-2H3,(H,16,20)

InChI Key

SVZSJZMKVINWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2)C

Origin of Product

United States

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